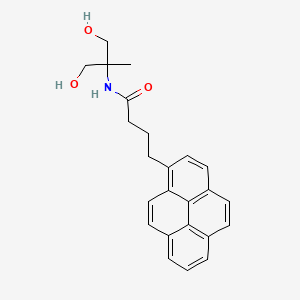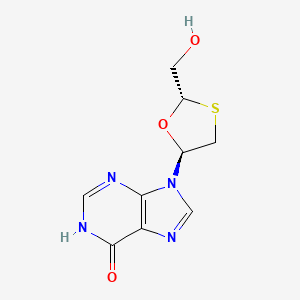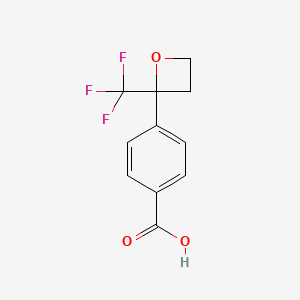
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid is a compound that features a trifluoromethyl group attached to an oxetane ring, which is further connected to a benzoic acid moiety. This unique structure imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid typically involves the formation of the oxetane ring followed by its functionalization with a trifluoromethyl group and subsequent attachment to a benzoic acid derivative. One common method involves the use of epoxide ring opening with trimethyloxosulfonium ylide, followed by cyclization to form the oxetane ring . The trifluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to optimize reaction conditions and improve yield. The use of microwave irradiation and other advanced techniques can enhance reaction efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially for the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism by which 4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through halogen bonding interactions, while the oxetane ring can influence the compound’s conformational flexibility and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Trifluoromethyl)benzoic acid
- 4-Fluoro-2-(trifluoromethyl)benzoic acid
- 4-Methyl-2-(trifluoromethyl)benzoic acid
Uniqueness
4-(2-(Trifluoromethyl)oxetan-2-yl)benzoic acid is unique due to the presence of both the oxetane ring and the trifluoromethyl group, which impart distinct chemical properties. The oxetane ring provides rigidity and stability, while the trifluoromethyl group enhances lipophilicity and metabolic stability .
Propriétés
Formule moléculaire |
C11H9F3O3 |
|---|---|
Poids moléculaire |
246.18 g/mol |
Nom IUPAC |
4-[2-(trifluoromethyl)oxetan-2-yl]benzoic acid |
InChI |
InChI=1S/C11H9F3O3/c12-11(13,14)10(5-6-17-10)8-3-1-7(2-4-8)9(15)16/h1-4H,5-6H2,(H,15,16) |
Clé InChI |
VSDHMSLNFWHAIN-UHFFFAOYSA-N |
SMILES canonique |
C1COC1(C2=CC=C(C=C2)C(=O)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-{[(5-methyl-1H-imidazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12929958.png)
![6-(3-Bromophenyl)-3-methylimidazo[1,2-d][1,2,4]thiadiazole](/img/structure/B12929962.png)

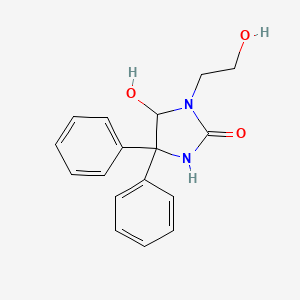




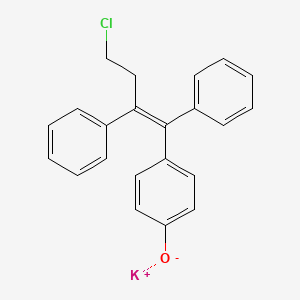
![1H,1'H-[2,2'-Biimidazole]-4,4',5,5'-tetracarboxylic acid](/img/structure/B12929995.png)
